molecular formula C12H19N3O3 B14550925 methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate CAS No. 62255-10-1

methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate

Cat. No.: B14550925
CAS No.: 62255-10-1
M. Wt: 253.30 g/mol
InChI Key: KVZFEUZDQNFCOJ-UHFFFAOYSA-N
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Description

Methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a hexylcarbamoyl group at the 4-position and a methyl ester group at the 5-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . This reaction can be carried out under solventless microwave-assisted conditions to yield 4,5-disubstituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis protocols, including the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of functional materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate include other imidazole derivatives with different substituents at various positions on the ring. Examples include:

  • 1H-imidazole-4-carboxamide
  • 1H-imidazole-5-carboxylic acid
  • 4,5-dimethyl-1H-imidazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62255-10-1

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

methyl 4-(hexylcarbamoyl)-1H-imidazole-5-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-3-4-5-6-7-13-11(16)9-10(12(17)18-2)15-8-14-9/h8H,3-7H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

KVZFEUZDQNFCOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(NC=N1)C(=O)OC

Origin of Product

United States

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